

# Application Notes and Protocols for Cell Viability Assays with Omipalisib Treatment

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## Compound of Interest

Compound Name: *Omipalisib*

Cat. No.: *B1684000*

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## Introduction

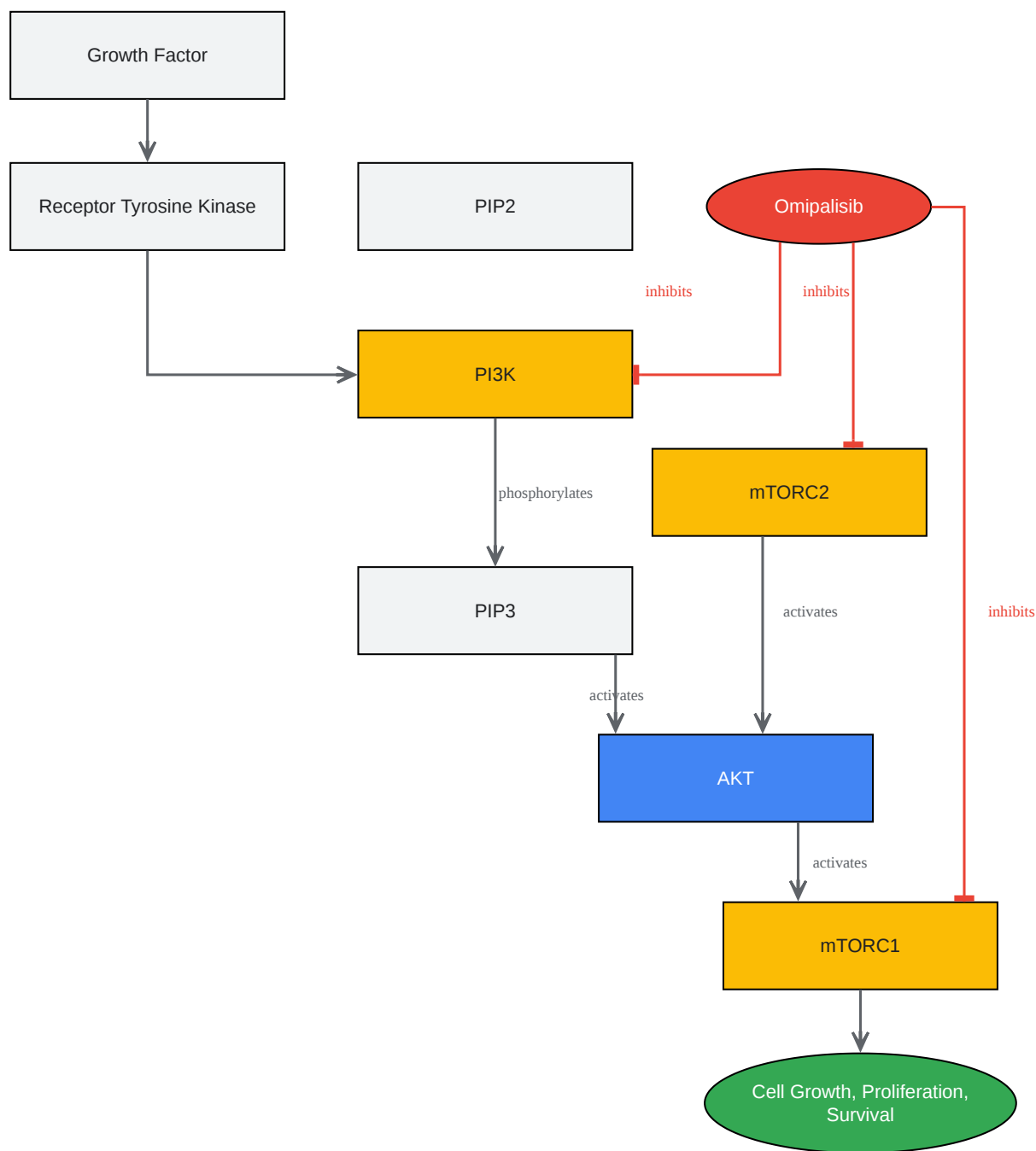
**Omipalisib** (GSK2126458) is a potent and highly selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[2][3][5] By targeting both PI3K and mTOR, **Omipalisib** effectively abrogates the signaling cascade, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines.[2][5][6][7][8]

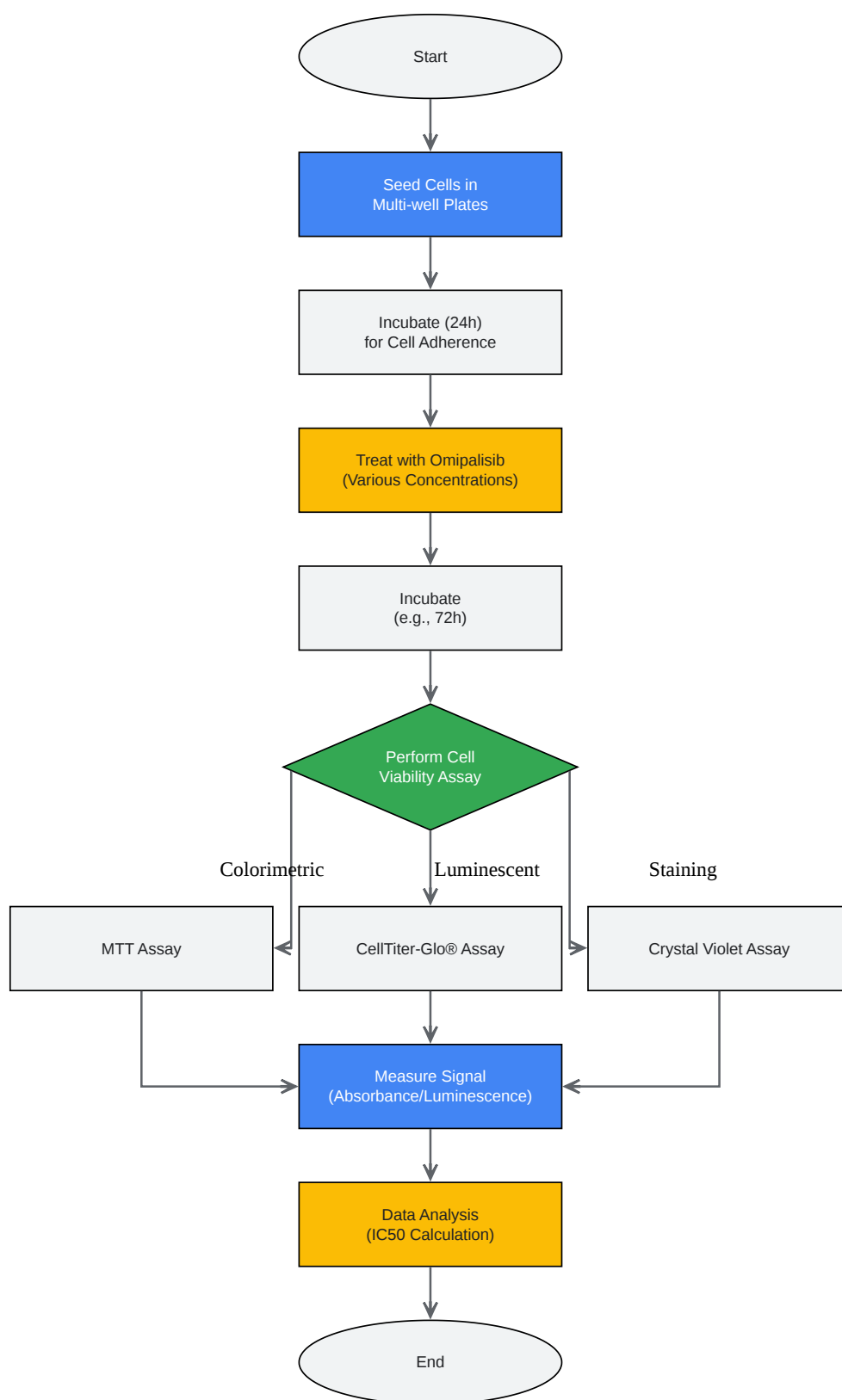
These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of **Omipalisib** on cancer cells using common cell viability assays: MTT, CellTiter-Glo®, and Crystal Violet staining.

## Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Omipalisib** exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. mTOR itself is a

serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. **Omipalisib**'s dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling network.<sup>[1][2][3][6]</sup>





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